REACTION_CXSMILES
|
[OH-].[Na+].[F:3][CH:4]([F:20])[O:5][C:6]1[C:7]([F:19])=[C:8]([CH:14]=[C:15]([F:18])[C:16]=1[F:17])[C:9]([O:11]CC)=[O:10].Cl>C(O)C>[F:20][CH:4]([F:3])[O:5][C:6]1[C:7]([F:19])=[C:8]([CH:14]=[C:15]([F:18])[C:16]=1[F:17])[C:9]([OH:11])=[O:10] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5.79 g
|
Type
|
reactant
|
Smiles
|
FC(OC=1C(=C(C(=O)OCC)C=C(C1F)F)F)F
|
Name
|
( XXVI )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
after concentration
|
Type
|
CUSTOM
|
Details
|
by evaporation under reduced pressure, it
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC=1C(=C(C(=O)O)C=C(C1F)F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.22 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |